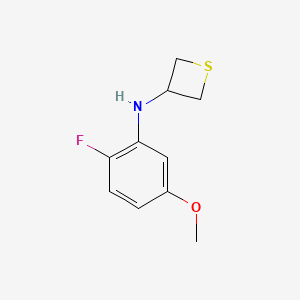
N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur. The presence of both fluorine and methoxy groups on the phenyl ring adds unique chemical properties to this compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine typically involves the formation of the thietane ring followed by the introduction of the fluorine and methoxy substituents on the phenyl ring. One common method involves the reaction of 2-fluoro-5-methoxyphenylthiol with an appropriate amine under specific conditions to form the desired thietane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the phenyl ring.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity. The thietane ring may also play a role in its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine
- 2-Fluoro-5-methoxyphenylthiol
- Thietan-3-amine
Uniqueness
N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine is unique due to the combination of the thietane ring with the fluorine and methoxy substituents on the phenyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, which can be advantageous in various applications.
Eigenschaften
Molekularformel |
C10H12FNOS |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
N-(2-fluoro-5-methoxyphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12FNOS/c1-13-8-2-3-9(11)10(4-8)12-7-5-14-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI-Schlüssel |
MMNGECBRXFZJOE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)F)NC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


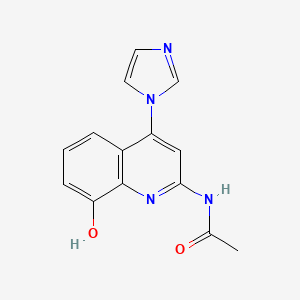




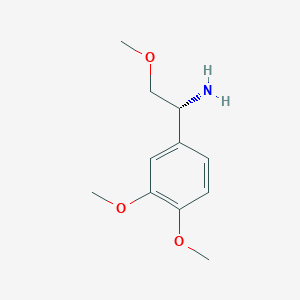
![1-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12958899.png)

![(R)-2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide](/img/structure/B12958915.png)
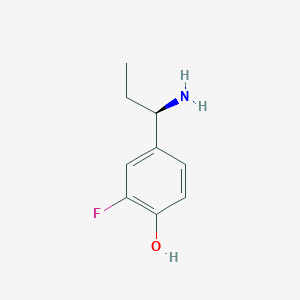
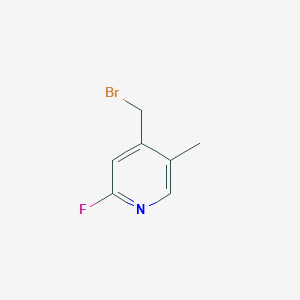

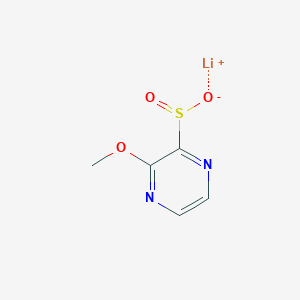
![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)
